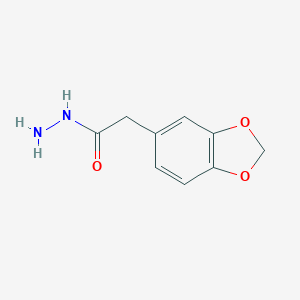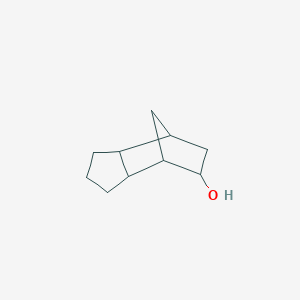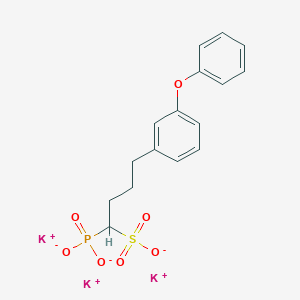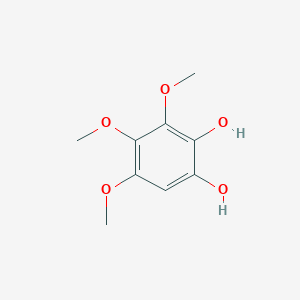
1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as Cmpd-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through multiple pathways. 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. Moreover, 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has been found to decrease the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. Additionally, 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple and efficient method. Moreover, 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE exhibits a wide range of biological activities, making it a suitable candidate for various types of studies. However, one of the limitations of 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE. One area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE and its derivatives. Moreover, the study of the structure-activity relationship of 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE can provide insights into the molecular basis of its biological activities. Finally, the investigation of the pharmacokinetics and toxicity of 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE can provide valuable information for its potential use as a therapeutic agent.
Synthesis Methods
1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE can be synthesized using a simple and efficient method. The synthesis involves the reaction between 5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation reaction, which results in the formation of 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE as a yellow solid.
Scientific Research Applications
1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, anti-inflammatory, antidiabetic, and antioxidant activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKASIDCKLLXKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332785 |
Source


|
| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 466248 | |
CAS RN |
1226-09-1 |
Source


|
| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
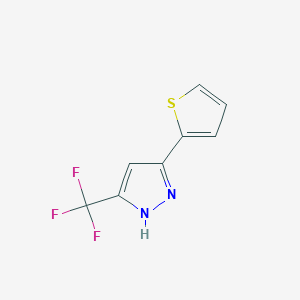
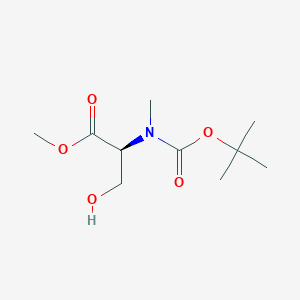
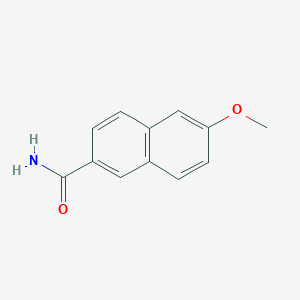
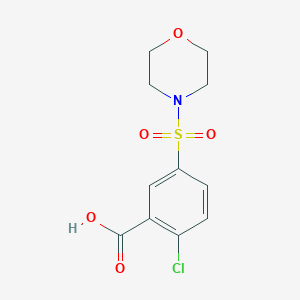
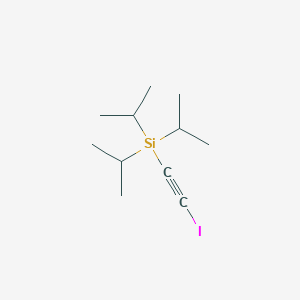
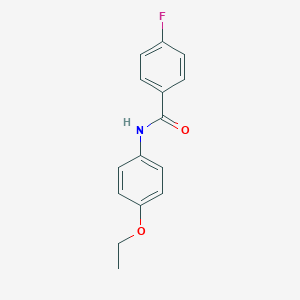

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
